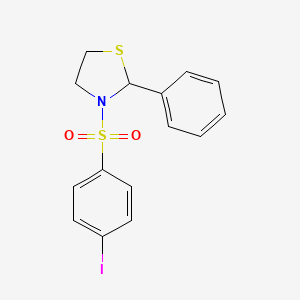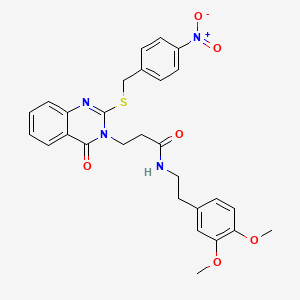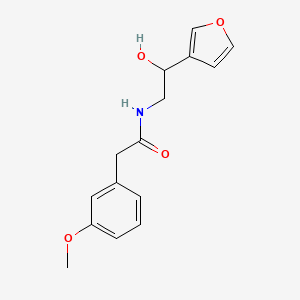
3-(4-Iodophenyl)sulfonyl-2-phenyl-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Iodophenyl)sulfonyl-2-phenyl-1,3-thiazolidine” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
The synthesis of thiazolidine derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The title compounds were developed in multistep synthesis, i.e., firstly Meerwein arylation took place in substituted aniline and formed an intermediate, 5-substituted phenyl-2-furancarboxylic acid, which on reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution furnished the desired compounds .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of the new compounds was proved using spectroscopic methods .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Thiazolidine derivatives, including 3-(4-Iodophenyl)sulfonyl-2-phenyl-1,3-thiazolidine, are known for their role in the synthesis of bioactive molecules. They serve as key intermediates in the construction of compounds with various therapeutic properties . The presence of sulfur in the thiazolidine ring enhances pharmacological activities, making these derivatives valuable in drug design and development.
Anticancer Applications
Recent studies have explored the use of thiazolidine derivatives as potential cytotoxic agents. Novel thiazolidine-based scaffolds have been synthesized and shown promising results in in vitro studies against cancer cell lines, such as human breast cancer cells (MCF-7) . These findings suggest that 3-(4-Iodophenyl)sulfonyl-2-phenyl-1,3-thiazolidine could be a precursor in developing new anticancer drugs.
Antimicrobial Activity
Thiazolidine derivatives exhibit significant antimicrobial properties. The structural flexibility of thiazolidines allows for the attachment of various pharmacophores, which can lead to the development of new antimicrobial agents. This is particularly important in the era of antibiotic resistance .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazolidine derivatives have been documented in pharmacological studies. These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new anti-inflammatory drugs .
Neuroprotective Properties
Thiazolidines have shown neuroprotective properties in various models of neurological disorders. Their ability to modulate neuronal pathways suggests that they could be used in the treatment of neurodegenerative diseases .
Antioxidant Properties
The antioxidant activity of thiazolidine derivatives is another area of interest. By scavenging free radicals and reducing oxidative stress, these compounds could contribute to the prevention of diseases caused by oxidative damage .
Mecanismo De Acción
Thiazolidinediones or TZDs act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
3-(4-iodophenyl)sulfonyl-2-phenyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2S2/c16-13-6-8-14(9-7-13)21(18,19)17-10-11-20-15(17)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMCUNXLKJUCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl] piperidin-4-yl}acetic acid](/img/structure/B2905318.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2905320.png)
![4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2905321.png)

![3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2905324.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate](/img/structure/B2905325.png)
![N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2905327.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2905329.png)
![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2905330.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2905331.png)


![6-Isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905337.png)
